1,1-diphenylbut-3-enylbenzene
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Overview
Description
1,1-diphenylbut-3-enylbenzene is an organic compound with the molecular formula C22H20. It is also known by its systematic name, Benzene, 1,1’,1’'-(3-butenylidyne)tris-. This compound is characterized by the presence of three phenyl groups attached to the terminal carbon of a butene chain. It has a molecular weight of 284.39 g/mol, a melting point of 69.5-70.5 °C, and a boiling point of approximately 390.4 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-diphenylbut-3-enylbenzene can be synthesized through various organic reactions. One common method involves the reaction of triphenylmethane with butyllithium, followed by the addition of 1-bromo-2-butene. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere of nitrogen .
Industrial Production Methods
the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
1,1-diphenylbut-3-enylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated aromatic compounds
Scientific Research Applications
1,1-diphenylbut-3-enylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1-diphenylbut-3-enylbenzene involves its interaction with various molecular targets. The phenyl groups can participate in π-π stacking interactions, while the butene chain can undergo addition reactions. These interactions and reactions can influence the compound’s behavior in different chemical and biological environments .
Comparison with Similar Compounds
Similar Compounds
1-Butene, 4,4-diphenyl-: Similar structure but with two phenyl groups instead of three.
1-Butene, 4-phenyl-: Contains only one phenyl group.
1,1-diphenylbut-3-enylbenzene: Unique due to the presence of three phenyl groups, which significantly influence its chemical properties and reactivity
Uniqueness
This compound is unique due to its three phenyl groups, which provide steric hindrance and influence its reactivity. This makes it distinct from other butene derivatives and allows for specific applications in organic synthesis and material science .
Properties
CAS No. |
16876-20-3 |
---|---|
Molecular Formula |
C22H20 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1,1-diphenylbut-3-enylbenzene |
InChI |
InChI=1S/C22H20/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |
InChI Key |
HFHRSBKYURPWRU-UHFFFAOYSA-N |
SMILES |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
16876-20-3 |
Synonyms |
4,4,4-Triphenyl-1-butene |
Origin of Product |
United States |
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